molecular formula C12H22O2 B14291951 3-Propylnonane-2,4-dione CAS No. 113486-30-9

3-Propylnonane-2,4-dione

Cat. No.: B14291951
CAS No.: 113486-30-9
M. Wt: 198.30 g/mol
InChI Key: VNEYOWRODFMBOV-UHFFFAOYSA-N
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Description

3-Propylnonane-2,4-dione: is an organic compound belonging to the class of diketones It is characterized by the presence of two carbonyl groups (C=O) at the second and fourth positions of a nonane chain, with a propyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propylnonane-2,4-dione can be achieved through several methods:

    Aldol Condensation: This method involves the reaction of propanal with 2,4-nonanedione in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes condensation to form the desired diketone.

    Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-Propylnonane-2,4-dione can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The diketone can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the carbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

3-Propylnonane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Propylnonane-2,4-dione involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by forming covalent bonds with active site residues.

    Receptor Binding: It may bind to specific receptors, modulating their activity and leading to downstream effects.

    Pathways Involved: The compound can affect metabolic pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

3-Propylnonane-2,4-dione can be compared with other similar diketones:

    2,4-Pentanedione: A simpler diketone with similar reactivity but different physical properties.

    3-Methyl-2,4-pentanedione: Another diketone with a methyl group instead of a propyl group, leading to different steric and electronic effects.

List of Similar Compounds

  • 2,4-Pentanedione
  • 3-Methyl-2,4-pentanedione
  • 2,4-Hexanedione
  • 3-Ethyl-2,4-pentanedione

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.

Properties

CAS No.

113486-30-9

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

3-propylnonane-2,4-dione

InChI

InChI=1S/C12H22O2/c1-4-6-7-9-12(14)11(8-5-2)10(3)13/h11H,4-9H2,1-3H3

InChI Key

VNEYOWRODFMBOV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C(CCC)C(=O)C

Origin of Product

United States

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